The WS1 protein originates from the WS1 cell line, which was established from human foreskin fibroblasts. This cell line has been utilized extensively in research for its ability to replicate and express various proteins under controlled laboratory conditions. Researchers often employ this model to investigate the dynamics of protein synthesis and cellular responses to external factors such as drugs or environmental changes.
WS1 protein can be classified under structural proteins due to its role in maintaining cellular architecture and facilitating intracellular signaling pathways. It is also involved in several biological functions, including cell migration, proliferation, and response to stress.
The synthesis of WS1 protein can be achieved through several methodologies:
The use of metabolic labeling techniques, such as pulsed stable isotope labeling by amino acids in cell culture (pSILAC), allows researchers to track newly synthesized WS1 protein in real-time. This method enables quantitative comparisons between different experimental conditions by distinguishing newly synthesized proteins from pre-existing ones .
The molecular structure of WS1 protein is characterized by its polypeptide chain configuration, which typically includes several alpha-helices and beta-sheets that contribute to its stability and functionality. The specific three-dimensional conformation is crucial for its interaction with other biomolecules.
Structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the folding patterns and functional sites of WS1 protein, which are essential for understanding its role in cellular processes .
WS1 protein participates in various biochemical reactions that are integral to cellular metabolism and signaling pathways. Key reactions include:
Advanced techniques like mass spectrometry are employed to analyze these reactions quantitatively, allowing researchers to identify specific modifications and interactions involving WS1 protein .
The mechanism of action for WS1 protein involves its role in mediating cellular responses to external stimuli. It acts primarily through:
Experimental data indicate that alterations in WS1 expression levels can significantly impact cellular behavior, such as migration and apoptosis, highlighting its critical role in maintaining homeostasis within tissues .
WS1 protein exhibits typical physical properties associated with globular proteins, including solubility in aqueous solutions and stability under physiological conditions. Its molecular weight varies depending on post-translational modifications but generally falls within a range typical for structural proteins.
Chemically, WS1 protein is composed of amino acids linked by peptide bonds, which confer stability through hydrophobic interactions and hydrogen bonding within its structure. Its reactivity can be influenced by environmental factors such as pH and temperature.
Relevant analyses often include:
WS1 protein has numerous applications in scientific research:
The identification of the WFS1 gene and its protein product wolframin emerged from clinical investigations of Wolfram syndrome (WS1), first described in 1938 by Wolfram and Wagener. They documented four siblings from a consanguineous family presenting with diabetes mellitus (DM) and optic atrophy (OA). This syndrome was later designated "DIDMOAD" based on its core manifestations: Diabetes Insipidus (DI), DM, OA, and Deafness (D) [1] [6].
Molecular characterization began in 1998, when positional cloning linked WS1 to chromosome 4p16.1. Independent studies by Inoue et al. and Strom et al. identified the causative gene, WFS1, which encodes a 890-amino acid protein named "wolframin" (UniProt ID: O76024). The gene spans 33.4 kb with eight exons, where exons 2–7 encode small functional domains, and exon 8 (2.6 kb) encodes the critical transmembrane and C-terminal regions. Over 200 pathogenic WFS1 mutations have since been cataloged in ClinVar, with ~90% being inactivating variants (nonsense/frameshift) transmitted recessively [1] [4] [6].
Key Milestones in WFS1 Research:
Table 1: Historical Landmarks in WS1 Protein Research
Year | Discovery | Significance |
---|---|---|
1938 | Initial clinical description by Wolfram and Wagener | Defined DIDMOAD as a distinct syndrome |
1998 | WFS1 mapped to 4p16.1; protein product "wolframin" identified | Established genetic basis of WS1; enabled molecular diagnostics [1] |
2001 | First genotype-phenotype correlations reported | Linked mutation position/type to clinical severity [1] [6] |
2021 | Novel intronic/exonic mutations (e.g., c.316-1G>A, c.757A>T) characterized | Revealed role in inflammation beyond ER stress [4] |
2022 | WS1 deficiency in β-cells linked to insulin dysregulation in Type 2 Diabetes | Connected rare syndrome to common metabolic disease [10] |
Primary and Secondary Structure
WS1 is a hydrophobic 100 kDa glycoprotein comprising 890 amino acids. Its topology includes:
The C-terminus contains a calmodulin-binding motif and interacts with the Na⁺/K⁺ ATPase β-subunit (ATP1B1), influencing ion transport. Mutations here (e.g., p.Lys253*) cause protein truncation and degradation, disrupting calcium signaling [4] [6].
Tertiary and Quaternary Structure
WS1 self-assembles into tetramers (400 kDa) via interactions between transmembrane helices. Tetramerization is essential for its function in stabilizing ER-resident proteins like HRD1 (E3 ubiquitin ligase) and ATF6α (transcription factor). Missense mutations in exon 8 (e.g., within transmembrane helices 8–9) disrupt oligomerization, leading to ER stress and apoptosis [1] [6].
Table 2: Structural Domains and Pathogenic Mutations of WS1
Domain | Residues | Key Features | Pathogenic Mutations | Functional Impact |
---|---|---|---|---|
N-terminal cytoplasmic | 1–300 | Protein binding motifs | c.757A>T (p.Lys253*) | Truncation; NMD degradation [4] |
Transmembrane helices | 301–700 | 9 α-helices; tetramerization interface | Exon 8 missense variants (e.g., R629C) | Disrupted oligomerization [1] |
C-terminal luminal | 701–890 | CaM binding; ATP1B1 interaction site | C-terminal deletions | Loss of Ca²⁺ regulation [6] |
Sequence Conservation
WFS1 is highly conserved across vertebrates, with orthologs in mammals, birds, fish, and amphibians. The human WS1 protein shares:
Critical domains exhibit varying conservation:
Taxonomic distance metrics reveal that WS1 residues under purifying selection correlate with disease severity. For example, residues mutated in WS1 (e.g., Ala684Thr) are invariant in primates but substituted in distant species (e.g., Drosophila), suggesting mutations tolerated in lower eukaryotes are pathogenic in mammals [3] [6].
Functional and Conformational Conservation
Despite sequence divergence, large-scale conformational changes in WS1 homologs are conserved. Difference Distance Maps (DDMs) of WS1 orthologs show high correlation (Pearson r > 0.85), indicating preserved dynamics related to ER stress responses. This conservation extends to:
Table 3: Evolutionary Conservation Metrics of WS1 Homologs
Species | Seq. ID (%) | Key Structural Features Conserved | Disease Relevance |
---|---|---|---|
Mus musculus | 85 | Full tetramerization; Ca²⁺ regulation | Mouse models show β-cell apoptosis [6] |
Danio rerio | 78 | Transmembrane helices; C-terminal domain | Used for drug screening [6] |
Saccharomyces cerevisiae | 35 | ER luminal domain; minimal oligomerization | Functional studies of ERAD [7] |
WS1 expression patterns are developmentally regulated. In mice:
Concluding RemarksWS1 exemplifies how a multifunctional ER-resident protein governs cellular homeostasis through conserved structural and dynamic principles. Its evolutionary preservation underscores its non-redundant roles in membrane trafficking, calcium signaling, and stress response modulation. Future research should leverage cross-species conformational analyses and deep mutational scanning to map functional residues, accelerating therapeutic discovery for WS1-related disorders.
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